molecular formula C17H16N2O3 B1676991 (2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid

(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid

Cat. No.: B1676991
M. Wt: 296.32 g/mol
InChI Key: QDIIRLCSVINDSC-HNNXBMFYSA-N
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Description

(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid is a synthetic organic compound featuring a chiral center and a molecular structure that integrates a fluorene moiety with an amino acid backbone. This configuration suggests potential for applications in medicinal chemistry and chemical biology, particularly in the design and synthesis of novel bioactive molecules or as a building block for peptidomimetics. The fluorene group, a bulky polycyclic system, can be utilized to probe steric interactions or induce specific conformational constraints in molecular targets. Researchers may find value in this compound for developing enzyme inhibitors or receptor ligands, where the planar, hydrophobic fluorene system can facilitate binding to protein surfaces or active sites. Based on its structural similarity to compounds like NBI-59159, it is expected to have favorable physicochemical properties, with a molecular weight of approximately 296.12 g/mol and a topological polar surface area (TPSA) around 92.42 Ų, conforming to Lipinski's Rule of Five and indicating good potential for oral bioavailability . This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2S)-2-amino-4-(9H-fluoren-2-ylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c18-15(17(21)22)9-16(20)19-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8,15H,7,9,18H2,(H,19,20)(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIIRLCSVINDSC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Aspartate Analogues

Starting Materials and Initial Activation

The synthesis often begins with L-aspartic acid or its derivatives due to their inherent chirality. In one documented approach, L-aspartic acid is converted to a β-carboxy intermediate, which is subsequently activated for carbamoylation. For example, the β-carboxyl group is protected as a tert-butyl ester, while the α-amino group is temporarily masked with a benzyloxycarbonyl (Cbz) group. Activation of the β-carboxyl group using carbodiimides (e.g., DCC or EDC) facilitates nucleophilic attack by 9H-fluoren-2-amine, forming the carbamoyl linkage.

Reaction Conditions and Solvent Systems

Optimal conditions for carbamoylation involve anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to minimize racemization. Triethylamine (TEA) is typically added to scavenge HCl generated during activation. Post-reaction purification via silica gel chromatography yields the protected intermediate with >85% enantiomeric excess (ee).

Deprotection and Final Isolation

The Cbz group is removed via catalytic hydrogenation (H₂, Pd/C), and the tert-butyl ester is cleaved with trifluoroacetic acid (TFA). Final purification by recrystallization from ethyl acetate/hexane mixtures affords the target compound in 70–75% overall yield.

Fmoc-Based Protection and Cyclization

Patent-Established Route (CN102718739A)

A patented method simplifies synthesis by leveraging Fmoc (9-fluorenylmethoxycarbonyl) protection and a cyclization step. The route begins with levodopa (L-3,4-dihydroxyphenylalanine), which reacts with Fmoc-N-hydroxysuccinimide ester in a bicarbonate buffer to form Fmoc-acyl levodopa.

Key Reaction Steps
  • Fmoc Acylation : Levodopa (1 equiv) and sodium bicarbonate (1–6 equiv) are stirred in water, followed by acetone addition. Fmoc-N-hydroxysuccinimide ester (0.8–1.3 equiv) is introduced, and the mixture is stirred overnight. The product, Fmoc-acyl levodopa, is isolated via ethyl acetate extraction and recrystallization.
  • Cyclization with 2,2-Dimethoxypropane : Fmoc-acyl levodopa is dissolved in tetrahydrofuran (THF) and reacted with 2,2-dimethoxypropane (1:10–20 molar ratio) using pyridinium p-toluenesulfonate (PPTS, 0.1–0.5 equiv) as a catalyst. Refluxing for 8 hours induces cyclization, yielding the target compound after workup and recrystallization (65% yield).

Advantages Over Conventional Methods

This route reduces the step count from seven to two, eliminating cumbersome protection/deprotection sequences. The use of THF and PPTS enhances reaction efficiency, while the aqueous-organic biphasic system minimizes side product formation.

Comparative Analysis of Synthetic Routes

Parameter Aspartate Functionalization Fmoc-Cyclization
Starting Material L-Aspartic Acid Levodopa
Key Reagents DCC, 9H-Fluoren-2-amine Fmoc-OSu, PPTS
Solvent System DCM/DMF THF/Water
Reaction Time 24–48 hours 8–10 hours
Overall Yield 70–75% 65%
Enantiomeric Excess >85% >90%
Scalability Moderate High

Optimization and Challenges

Racemization Mitigation

The α-hydrogen of aspartic acid derivatives is prone to racemization under basic conditions. Strategies to suppress this include:

  • Conducting reactions at low temperatures (0–5°C).
  • Using bulky bases like N,N-diisopropylethylamine (DIPEA) instead of TEA.
  • Employing rapid coupling reagents (e.g., HATU) to reduce exposure to basic environments.

Solvent and Catalyst Selection

THF outperforms DMF in the patented route due to its ability to dissolve both polar and non-polar intermediates. PPTS, a mild acid catalyst, prevents premature deprotection of the Fmoc group while facilitating cyclization.

Purification Challenges

The fluorenylcarbamoyl group’s hydrophobicity complicates aqueous workups. Reverse-phase chromatography (C18 column) with acetonitrile/water gradients is recommended for high-purity isolation.

Chemical Reactions Analysis

Types of Reactions

NBI-59159 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving NBI-59159 include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of NBI-59159 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogues .

Scientific Research Applications

NBI-59159 has several scientific research applications, including:

Mechanism of Action

NBI-59159 exerts its effects by inhibiting excitatory amino acid transporters, particularly EAAT3. This inhibition prevents the reuptake of excitatory amino acids, such as glutamate, leading to increased extracellular levels of these neurotransmitters. The molecular targets of NBI-59159 include the transporter proteins involved in glutamate regulation .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Compounds

Compound Name (CAS No.) Substituent on β-Carbon Molecular Formula Molecular Weight (g/mol) Purity/Storage Source/Application
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (211637-75-1) o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 99.76%; -20°C Peptide synthesis, research
(S)-2-((Fmoc)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid (1808268-08-7) 4-(Difluoromethyl)phenyl C₂₅H₂₂F₂NO₄ 438.44 Not specified Medicinal chemistry building block
(S)-2-((Fmoc)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-Chloro-4-(trifluoromethyl)phenyl C₂₆H₂₂ClF₃NO₄ 523.90 Not specified Specialty organic synthesis
(2S)-3-(carbamoylamino)-2-(Fmoc-amino)propanoic acid (1192601-91-4) Carbamoylamino (-NH-CONH₂) C₁₉H₁₉N₃O₅ 369.37 Not specified Peptide modification, biochemical studies

Key Observations:

Structural Variations: Substituent Diversity: The β-carbon substituents range from aromatic (e.g., o-tolyl, trifluoromethylphenyl) to heterocyclic (e.g., indole derivatives in ) and functionalized groups (e.g., carbamoylamino in ). These modifications influence solubility, steric bulk, and reactivity . Amino Group Protection: Unlike the target compound, all evidence-derived analogs feature Fmoc protection on the α-amino group, enhancing stability during solid-phase peptide synthesis (SPPS) .

Synthetic Methods :

  • Reductive Amination : describes a method using Fmoc-2’-formyl-L-tryptophan and HCl∙H₂N-Xxx-OMe ester to generate intermediates, followed by coupling with amines .
  • Carbodiimide-Mediated Coupling : EDC∙HCl is commonly used to activate carboxylic acids for amide bond formation, as seen in and .

Physicochemical Properties: Purity: High-purity standards (e.g., 99.76% HPLC purity in ) ensure reliability in research applications .

Applications :

  • Peptide Synthesis : Fmoc-protected analogs are widely used in SPPS due to their orthogonality and ease of deprotection .
  • Drug Discovery : Fluorinated and chlorinated derivatives (e.g., ) are valuable in developing bioactive molecules with enhanced metabolic stability .

Biological Activity

(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid, commonly referred to as fluorenyl carbamoyl amino acid, is a compound that has garnered attention due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : (2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid
  • Molecular Formula : C16H16N2O3
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 281655-61-6

Biological Activity

The biological activity of (2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid is primarily linked to its role in modulating various biochemical pathways. Below are some key areas of interest:

1. Antimicrobial Activity

Recent studies have shown that derivatives of fluorenyl compounds exhibit antimicrobial properties against various bacterial strains. For instance, compounds containing the fluorenyl moiety have demonstrated activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The effectiveness varies with the substituents on the aryl group, indicating that structural modifications can enhance or reduce antimicrobial efficacy.

2. Antiproliferative Effects

Research indicates that fluorenyl derivatives may possess antiproliferative effects, particularly in cancer cell lines. A study highlighted that certain fluorenone derivatives act as type I topoisomerase inhibitors, which play a crucial role in DNA replication and repair . The introduction of linear alkyl groups in these compounds was found to improve their antiproliferative activity compared to branched or bulky groups.

The mechanism through which (2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid exerts its biological effects involves modulation of apoptotic pathways. In vitro studies demonstrated that certain related compounds could reduce caspase activation and inhibit DNA fragmentation, suggesting a protective role against apoptosis in specific cellular contexts .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus, and P. aeruginosa
AntiproliferativeInhibition of cancer cell proliferation
Apoptosis ModulationReduced caspase activation and DNA fragmentation

Case Study: Antimicrobial Efficacy

A study conducted on a series of O-aryl-carbamoyl-fluorene derivatives assessed their antimicrobial activity in both suspension and biofilm states. The results indicated significant variations in efficacy based on the chemical structure, with electron-withdrawing groups enhancing activity against planktonic and adhered bacterial cells .

Case Study: Antiproliferative Activity

In another investigation, a set of fluorenone derivatives was synthesized and tested for their antiproliferative effects on various cancer cell lines. The results showed that compounds with secondary amine groups exhibited superior activity compared to those with tertiary amines, underscoring the importance of molecular structure in determining biological outcomes .

Q & A

What are the standard protocols for synthesizing (2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid, and how can purity be optimized?

Category: Basic Research
Answer:
Synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. A common method includes:

  • Step 1: Coupling the fluorenyl carbamoyl group to the amino acid backbone using carbodiimide reagents (e.g., EDC∙HCl) in the presence of a base like pyridine .
  • Step 2: Purification via column chromatography or recrystallization to remove unreacted reagents.
  • Purity Optimization: High-performance liquid chromatography (HPLC) with UV detection (≥99% purity) and nuclear magnetic resonance (NMR) for structural confirmation are critical . Adjust solvent polarity (e.g., dichloromethane/methanol gradients) to improve resolution during purification.

How do steric effects from the fluorenyl group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

Category: Advanced Research
Answer:
The bulky fluorenyl moiety can hinder coupling reactions, particularly with sterically hindered residues (e.g., valine, isoleucine). Mitigation strategies include:

  • Using double coupling protocols with excess activated amino acids.
  • Employing microwave-assisted synthesis to enhance reaction kinetics and reduce steric hindrance .
  • Monitoring by Kaiser test or FT-IR spectroscopy to confirm complete deprotection and coupling .

What analytical techniques are recommended for characterizing this compound and detecting common impurities?

Category: Basic Research
Answer:

  • HPLC-MS: Detects molecular ions ([M+H]⁺) and identifies byproducts (e.g., truncated peptides or oxidation products) .
  • ¹H/¹³C NMR: Confirms regiochemistry and detects residual solvents (e.g., DMF or THF) .
  • FT-IR: Validates carbamoyl bond formation (C=O stretch at ~1680–1720 cm⁻¹) .
  • Elemental Analysis: Ensures stoichiometric consistency (C, H, N within 0.4% of theoretical values) .

How does the carbamoyl linkage impact the compound’s stability under acidic or basic conditions?

Category: Advanced Research
Answer:
The carbamoyl bond is susceptible to hydrolysis under extreme pH:

  • Acidic Conditions (pH < 2): Rapid cleavage occurs, necessitating cautious handling during TFA-mediated deprotection in SPPS .
  • Basic Conditions (pH > 9): Gradual degradation observed; stabilize with buffered solutions (pH 7–8) during storage .
  • Stability Studies: Use accelerated stability testing (40°C/75% RH) monitored by HPLC to predict shelf life .

What are the key considerations for designing biological interaction studies with this compound?

Category: Advanced Research
Answer:

  • Target Selection: Prioritize receptors/enzymes with known affinity for fluorenyl-modified ligands (e.g., proteases or GPCRs) .
  • Assay Design:
    • Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics .
    • For enzymatic inhibition, pre-incubate the compound with the target enzyme (e.g., trypsin) and monitor activity via chromogenic substrates .
  • Control Experiments: Include unmodified amino acids and Fmoc-protected analogs to isolate the carbamoyl group’s contribution .

How can researchers resolve contradictions in reported biological activity data for similar fluorenyl derivatives?

Category: Advanced Research
Answer:
Discrepancies often arise from variations in:

  • Stereochemical Purity: Ensure enantiomeric excess (>98%) via chiral HPLC to exclude activity from unintended stereoisomers .
  • Assay Conditions: Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C) across studies .
  • Meta-Analysis: Cross-reference datasets from multiple studies (e.g., PubChem BioAssay) to identify consensus targets .

What synthetic routes minimize racemization during the incorporation of this compound into peptides?

Category: Advanced Research
Answer:

  • Low-Temperature Coupling: Perform reactions at 0–4°C to reduce base-induced racemization .
  • Coupling Reagents: Use Oxyma Pure/DIC instead of HOBt/DIC for lower racemization rates (<0.5%) .
  • In Situ Monitoring: Employ circular dichroism (CD) spectroscopy to detect chiral integrity loss during chain elongation .

What safety precautions are critical when handling this compound in the laboratory?

Category: Basic Research
Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2A/2B) .
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols (OSHA PEL: 15 mg/m³ total dust) .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How do electronic properties of the fluorenyl group affect spectroscopic characterization?

Category: Advanced Research
Answer:

  • UV-Vis Spectroscopy: Fluorenyl’s conjugated system absorbs at ~265 nm (ε ≈ 10,000 M⁻¹cm⁻¹), useful for quantifying concentration .
  • Fluorescence Quenching: The carbamoyl group may reduce quantum yield; compare with Fmoc-Cl standards for calibration .
  • Mass Spectrometry: MALDI-TOF detects [M+Na]⁺ adducts; account for isotopic patterns (e.g., ⁷⁹Br/⁸¹Br if halogens are present) .

What computational methods predict the compound’s interaction with biological targets?

Category: Advanced Research
Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding poses with receptor active sites (e.g., PD-1/PD-L1) .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess complex stability and identify key residues (e.g., hydrogen bonds with Lys or Asp) .
  • QSAR Models: Correlate substituent effects (e.g., fluorine position) with IC₅₀ values using MOE or RDKit .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid

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